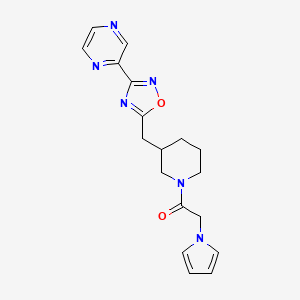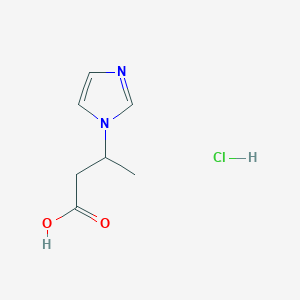![molecular formula C20H18FN3O B2776053 1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-70-7](/img/structure/B2776053.png)
1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a phenyl group, a pyrrolopyrazine group, and a carboxamide group . The presence of these groups suggests that this compound may have interesting chemical and physical properties, and potentially useful biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For similar compounds, properties such as boiling point, density, and refractive index have been reported .Scientific Research Applications
Synthesis and Medicinal Chemistry
Building Blocks for Medicinal Chemistry : Fluorinated pyrazoles, including those with additional functional groups allowing further functionalization, are valuable in medicinal chemistry. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, highlighting the interest in such compounds as building blocks for drug development (Surmont et al., 2011).
Antibacterial Agents : Compounds synthesized from processes involving fluorophenylamines have shown potential as antibacterial agents. This is exemplified by the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which were screened for their antibacterial activity (Solankee & Patel, 2004).
Heterocyclic Synthesis
- Heterocyclic Compounds Synthesis : The efficacy of 2-fluoroacrylic building blocks for synthesizing various fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, illustrates the role of fluorinated intermediates in the creation of diverse molecular structures, which are crucial in drug discovery and organic chemistry (Shi et al., 1996).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Compounds : Research into pyrazine derivatives and related heterocyclic compounds demonstrates significant potential in the development of new antimicrobial and antiviral agents. This includes the synthesis and evaluation of novel compounds for activity against various pathogens, highlighting the importance of such molecules in addressing global health challenges (Gouda et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-17-10-5-4-9-16(17)19-18-11-6-12-23(18)13-14-24(19)20(25)22-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAQGFZQZKVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2775970.png)



![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775980.png)

![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2775983.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)


![N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2775991.png)
